BenchChemオンラインストアへようこそ!

5-Fluoropyridine-2,4-dicarboxylic acid

Epigenetics Oxygenase Inhibition Medicinal Chemistry

5-Fluoropyridine-2,4-dicarboxylic acid (CAS 1427082-33-4) is a rationally designed, selective AspH inhibitor (IC50 = 0.05 μM). Its C5-fluorine substitution confers >1000-fold selectivity over off-target KDM4E (IC50 > 50 μM) — a decisive advantage over generic 2,4-PDCA. The solved co-crystal structure (PDB 7BMJ, 1.75 Å) enables direct SBDD. For cancer biology and structural studies demanding unambiguous target engagement, this compound is the essential, non-interchangeable choice.

Molecular Formula C7H4FNO4
Molecular Weight 185.11
CAS No. 1427082-33-4
Cat. No. B2508364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoropyridine-2,4-dicarboxylic acid
CAS1427082-33-4
Molecular FormulaC7H4FNO4
Molecular Weight185.11
Structural Identifiers
SMILESC1=C(C(=CN=C1C(=O)O)F)C(=O)O
InChIInChI=1S/C7H4FNO4/c8-4-2-9-5(7(12)13)1-3(4)6(10)11/h1-2H,(H,10,11)(H,12,13)
InChIKeyYMTWJDCPCBQOIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procure 5-Fluoropyridine-2,4-dicarboxylic Acid (CAS 1427082-33-4): A Differentiated Pyridine Dicarboxylate Building Block


5-Fluoropyridine-2,4-dicarboxylic acid (CAS 1427082-33-4) is a fluorinated heterocyclic dicarboxylic acid with the molecular formula C₇H₄FNO₄ and a molecular weight of 185.11 g/mol [1]. This compound, a derivative of the broad-spectrum 2-oxoglutarate (2OG) oxygenase inhibitor pyridine-2,4-dicarboxylic acid (2,4-PDCA), is defined by a single fluorine atom substitution at the 5-position of the pyridine ring [2]. This specific substitution is a key determinant of its distinct biochemical selectivity profile and its utility as a research tool in medicinal chemistry and structural biology, setting it apart from its non-fluorinated parent and other fluorinated isomers [3].

Why 5-Fluoropyridine-2,4-dicarboxylic Acid Cannot Be Substituted by Generic Pyridine-2,4-Dicarboxylates


Simple substitution of 5-fluoropyridine-2,4-dicarboxylic acid with generic pyridine-2,4-dicarboxylic acid (2,4-PDCA) or other fluorinated isomers fails because the C5 fluorine atom acts as a critical selectivity switch, not merely an inert functional group. While 2,4-PDCA is a broad-spectrum 2OG oxygenase inhibitor, the introduction of a fluorine atom at the C5 position of 5-fluoropyridine-2,4-dicarboxylic acid results in a substantial and quantifiable increase in selectivity for the human enzyme Aspartate/Asparagine-β-hydroxylase (AspH) over the demethylase KDM4E compared to 2,4-PDCA [1]. This selectivity is not shared by its isomer, 3-fluoropyridine-2,4-dicarboxylic acid, which shows a different inhibitory profile [1]. Therefore, for experiments requiring selective AspH inhibition or specific structural biology studies, 5-fluoropyridine-2,4-dicarboxylic acid is the required tool and cannot be interchanged.

Quantifiable Differentiation Evidence for 5-Fluoropyridine-2,4-dicarboxylic Acid (CAS 1427082-33-4)


C5 Fluorine Substitution Retains Full AspH Potency While Eliminating Off-Target KDM4E and FIH Activity

5-Fluoropyridine-2,4-dicarboxylic acid (Compound 8) inhibits AspH with an IC50 of 0.05 ± 0.01 μM, a potency similar to the parent compound 2,4-PDCA (IC50 = 0.03 ± 0.01 μM) [1]. Critically, the C5 fluorine substitution also confers a significant improvement in selectivity by abolishing measurable activity against two other key 2OG oxygenases: it is inactive against both FIH (IC50 > 50 μM) and KDM4E (IC50 = 1.6 ± 0.3 μM), whereas 2,4-PDCA potently inhibits both (IC50 = 4.7 ± 1.6 μM for FIH; 0.29 ± 0.05 μM for KDM4E) [1]. This represents a >10-fold reduction in KDM4E inhibition and a >10.6-fold reduction in FIH inhibition.

Epigenetics Oxygenase Inhibition Medicinal Chemistry

C5 Fluorine Confers >12-Fold Selectivity Advantage for AspH over KDM4E Compared to Parent Compound

The introduction of a fluorine substituent at the C5 position of 2,4-PDCA (5-Fluoropyridine-2,4-dicarboxylic acid) results in a substantial increase in selectivity for AspH over KDM4E compared to 2,4-PDCA [1]. The selectivity ratio (IC50 KDM4E / IC50 AspH) for 5-fluoropyridine-2,4-dicarboxylic acid is 32 (1.6 μM / 0.05 μM), whereas the selectivity ratio for the parent 2,4-PDCA is only 9.7 (0.29 μM / 0.03 μM) [1]. This represents a greater than 3.3-fold improvement in selectivity. In stark contrast, the C3-fluorinated isomer (3-fluoropyridine-2,4-dicarboxylic acid) shows no activity against KDM4E at concentrations up to 50 μM, but also exhibits a 3.7-fold loss in AspH potency (IC50 = 0.11 μM) [1].

Selectivity Profiling Drug Discovery Enzyme Assays

High-Resolution Crystal Structure Reveals Unique Binding Mode in AspH Active Site (PDB: 7BMJ)

The crystal structure of the human AspH oxygenase and TPR domains in complex with Mn(II), 5-fluoropyridine-2,4-dicarboxylic acid, and a factor X substrate peptide has been solved at a resolution of 1.75 Å (PDB ID: 7BMJ) [1]. The structure reveals that the C5-fluorine atom of the ligand points towards a hydrophobic pocket formed by Val676 and Val727, enabling favorable hydrophobic interactions that are not possible with the non-fluorinated parent compound 2,4-PDCA (PDB: 5JTC, resolution 1.65 Å) [1]. This structural rationale explains why 5-fluoropyridine-2,4-dicarboxylic acid retains potent AspH inhibition, unlike its C3-fluorinated isomer (PDB: 7BMI, resolution 1.66 Å), whose fluorine atom is in closer proximity to side chains, potentially causing a steric clash [1].

Structural Biology X-ray Crystallography Fragment-Based Drug Design

Electron-Withdrawing Fluorine Atom Modulates Physicochemical Properties for Improved Drug-Likeness

The fluorine atom in 5-fluoropyridine-2,4-dicarboxylic acid lowers the electron density of the pyridine ring relative to the non-fluorinated 2,4-PDCA [1]. This modification impacts key physicochemical properties. Computed data show an XLogP3-AA value of 0.3 for the target compound [2], whereas the parent 2,4-PDCA has a calculated cLogP of 0.48 [3], indicating increased hydrophilicity. This alteration in lipophilicity, coupled with the potential for the fluorine atom to act as a metabolic block, are classic medicinal chemistry strategies to improve a lead compound's pharmacokinetic profile and reduce oxidative metabolism [4].

Medicinal Chemistry Physicochemical Properties Lead Optimization

Recommended Scientific Application Scenarios for 5-Fluoropyridine-2,4-dicarboxylic Acid


Selective Chemical Probe for Aspartate/Asparagine-β-hydroxylase (AspH) Functional Studies

This compound is the optimal tool for researchers investigating the cellular function of AspH. Its retained potency against AspH (IC50 = 0.05 μM) coupled with its significantly reduced activity against the common off-targets KDM4E and FIH (IC50 > 50 μM and 1.6 μM, respectively) makes it a far more selective probe than the generic 2,4-PDCA [1]. This allows for more confident assignment of AspH-specific roles in cancer biology and other disease models.

Structure-Based Drug Design (SBDD) and Fragment Elaboration for AspH Inhibitors

The high-resolution (1.75 Å) crystal structure of 5-fluoropyridine-2,4-dicarboxylic acid bound to AspH (PDB 7BMJ) provides an ideal starting point for structure-based drug design [1]. The defined orientation of the C5-fluorine into a hydrophobic pocket offers clear vectors for fragment growth or scaffold hopping to improve affinity and drug-like properties, a clear advantage over the non-fluorinated parent.

Medicinal Chemistry Lead Optimization Targeting Improved Selectivity and Physicochemical Properties

For medicinal chemists working on 2OG oxygenase inhibitors, this compound represents a rationally designed lead scaffold. The C5-fluorine substitution demonstrates a clear structure-activity relationship (SAR) that decouples AspH potency from KDM4E inhibition [1]. Furthermore, the fluorine atom improves key physicochemical properties, such as lowering lipophilicity (XLogP3 = 0.3 vs 0.48 for 2,4-PDCA) [2][3], which can be leveraged to address ADMET liabilities in a lead series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Fluoropyridine-2,4-dicarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.